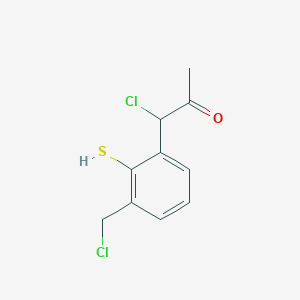

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18816237

Molecular Formula: C10H10Cl2OS

Molecular Weight: 249.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl2OS |

|---|---|

| Molecular Weight | 249.16 g/mol |

| IUPAC Name | 1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |

| Standard InChI Key | JIOPENVUEINLJN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC=CC(=C1S)CCl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is a chlorinated ketone derivative characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one |

| Molecular Formula | C₁₀H₉Cl₂OS |

| Molecular Weight | 249.14 g/mol |

| CAS Registry Number | 1804267-08-0 |

| Key Functional Groups | Chloro, mercapto (-SH), ketone |

The compound features a propan-2-one backbone substituted with a chloro group at position 1 and a phenyl ring bearing chloromethyl and mercapto groups at positions 3 and 2, respectively .

Structural Analysis

The phenyl ring’s substitution pattern creates steric and electronic effects that influence reactivity. The chloromethyl group enhances electrophilicity, while the mercapto group provides nucleophilic character, enabling diverse chemical transformations .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via chlorination of precursor molecules. A common method involves:

-

Chlorination of 1-(3-(Chloromethyl)-2-mercaptophenyl)propan-2-one:

-

Alternative Pathway:

-

Friedel-Crafts acylation of 3-(chloromethyl)-2-mercaptobenzene with chloroacetyl chloride, followed by purification via column chromatography.

-

Industrial Production

Large-scale synthesis requires specialized equipment to manage exothermic reactions and chlorine gas byproducts. Capot Chemical Co., a major supplier, employs batch reactors with automated temperature control to ensure yield optimization .

Molecular Reactivity and Chemical Behavior

Functional Group Interactions

The compound’s reactivity stems from three key groups:

-

Chloro Groups:

-

Mercapto Group:

-

Ketone Moiety:

-

Undergoes reduction to secondary alcohols (e.g., using NaBH₄).

-

Participates in condensation reactions to form hydrazones or imines.

-

Reaction Mechanisms

-

Nucleophilic Substitution:

The chloromethyl group’s electrophilic carbon attracts nucleophiles like hydroxide or thiols . -

Oxidation of Thiols:

This reaction is critical for modifying the compound’s solubility and stability.

Physical and Chemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 78–82°C (estimated) |

| Boiling Point | 285°C (decomposes) |

| Solubility | Soluble in DCM, ethanol; insoluble in water |

| Density | 1.45 g/cm³ |

The compound’s low water solubility necessitates organic solvents for laboratory use .

Spectroscopic Characterization

-

¹H NMR:

-

δ 2.65 (s, 3H, COCH₃), δ 4.25 (s, 2H, CH₂Cl), δ 7.2–7.8 (m, 3H, aromatic).

-

-

IR:

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antimicrobial Agents: Thioether derivatives exhibit activity against Gram-positive bacteria.

-

Kinase Inhibitors: Chloromethyl groups enable covalent binding to enzyme active sites.

Material Science

-

Polymer Modification: Mercapto groups facilitate cross-linking in epoxy resins, enhancing thermal stability .

| Hazard Category | GHS Code |

|---|---|

| Acute Toxicity (Oral) | Category 3 |

| Skin Corrosion | Category 1B |

| Eye Damage | Category 1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume